N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide hydrochloride N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16428312
InChI: InChI=1S/C11H11F3N2O.ClH/c12-11(13,14)8-2-1-3-9(4-8)16-10(17)7-5-15-6-7;/h1-4,7,15H,5-6H2,(H,16,17);1H
SMILES:
Molecular Formula: C11H12ClF3N2O
Molecular Weight: 280.67 g/mol

N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide hydrochloride

CAS No.:

Cat. No.: VC16428312

Molecular Formula: C11H12ClF3N2O

Molecular Weight: 280.67 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide hydrochloride -

Specification

Molecular Formula C11H12ClF3N2O
Molecular Weight 280.67 g/mol
IUPAC Name N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide;hydrochloride
Standard InChI InChI=1S/C11H11F3N2O.ClH/c12-11(13,14)8-2-1-3-9(4-8)16-10(17)7-5-15-6-7;/h1-4,7,15H,5-6H2,(H,16,17);1H
Standard InChI Key CTZKOQDBPHRHCL-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)C(=O)NC2=CC=CC(=C2)C(F)(F)F.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₁H₁₂ClF₃N₂O, with a molecular weight of 294.67 g/mol. Its IUPAC name derives from the azetidine-3-carboxamide core substituted at the nitrogen atom with a 3-(trifluoromethyl)phenyl group, neutralized as a hydrochloride salt.

Table 1: Structural Descriptors

PropertyValue/Description
Core structureAzetidine (4-membered nitrogen heterocycle)
Substituents3-(Trifluoromethyl)phenyl, carboxamide
Salt formHydrochloride
Chiral centers1 (C3 of azetidine)

The trifluoromethyl group (-CF₃) confers electron-withdrawing characteristics, influencing electronic distribution and intermolecular interactions .

Synthesis and Industrial Preparation

Synthetic Pathways

Patent EP0131435B1 outlines generalized methods for synthesizing 3-phenoxyazetidine carboxamides, adaptable to this compound’s preparation:

Key Steps:

  • Azetidine Ring Formation: Cyclization of γ-amino alcohols or alkylation of azetidine precursors.

  • Carboxamide Introduction: Coupling azetidine-3-carboxylic acid derivatives with 3-(trifluoromethyl)aniline via carbodiimide-mediated reactions.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Azetidine cyclizationH₂SO₄, 80°C, 12h65–70
Carboxamide couplingEDC/HOBt, DMF, rt, 24h75–80
Salt formationHCl (gaseous), diethyl ether, 0°C>95

Industrial-scale production employs continuous-flow reactors to optimize cyclization and minimize ring-opening side reactions .

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: ~50 mg/mL (hydrochloride salt vs. <5 mg/mL for free base).

  • Thermal stability: Decomposition onset at 210°C (DSC).

  • Hygroscopicity: Moderate; requires desiccant storage.

Table 3: Spectroscopic Data (Predicted)

TechniqueKey Signals
¹H NMR (D₂O)δ 3.85 (m, azetidine CH₂), 7.65 (m, aryl H)
¹³C NMRδ 121.5 (q, J=271 Hz, CF₃)
IR1675 cm⁻¹ (amide C=O), 1130 cm⁻¹ (C-F)
ParameterPrediction
LogP2.1 (Moderate lipophilicity)
CYP3A4 inhibitionLow likelihood
Plasma protein binding89%

Research Applications

Medicinal Chemistry

  • Lead optimization: The azetidine scaffold’s rigidity aids in conformational restriction of drug candidates.

  • Fluorine-19 MRI probes: The CF₃ group enables non-invasive imaging in preclinical studies.

Agricultural Chemistry

  • Herbicide intermediates: Trifluoromethyl aromatics disrupt plant amino acid biosynthesis.

HazardPrecautionary Measures
Skin irritationWear nitrile gloves, lab coat
Respiratory sensitizerUse fume hood

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